molecular formula C16H19NO2S2 B2839741 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide CAS No. 1351589-40-6

2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Cat. No. B2839741
CAS RN: 1351589-40-6
M. Wt: 321.45
InChI Key: BXEAAJHEFSGLRV-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. In

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, this compound has been shown to have promising anticancer and anti-inflammatory properties, which may make it useful in a variety of research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide. One area of interest is further investigation of its anticancer properties, including its potential as a treatment for specific types of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for cancer and inflammatory diseases. Finally, studies on the safety and toxicity of 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has been described in the literature. One method involves the reaction of 2-(2-hydroxypropyl)thiophene with ethylthioacetic acid, followed by the addition of benzoyl chloride and triethylamine. The resulting product is then purified by column chromatography to yield 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide.

Scientific Research Applications

2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has been studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

2-ethylsulfanyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-3-20-13-8-5-4-7-12(13)15(18)17-11-16(2,19)14-9-6-10-21-14/h4-10,19H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEAAJHEFSGLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

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